(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenoxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 3-phenoxybenzaldehyde.
Formation of Schiff Base: 4-methoxyaniline reacts with 3-phenoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding reduced amide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Formation of oxidized amides or carboxylic acids.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and pain pathways.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-methoxyphenyl)-3-(3-phenylphenyl)prop-2-enamide: Similar structure but lacks the phenoxy group.
(2E)-N-(4-methoxyphenyl)-3-(3-chlorophenyl)prop-2-enamide: Similar structure but contains a chlorine atom instead of the phenoxy group.
Uniqueness
(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the presence of both methoxy and phenoxy groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H19NO3/c1-25-19-13-11-18(12-14-19)23-22(24)15-10-17-6-5-9-21(16-17)26-20-7-3-2-4-8-20/h2-16H,1H3,(H,23,24)/b15-10+ |
InChI Key |
RUZGWFZOHDVZDI-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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